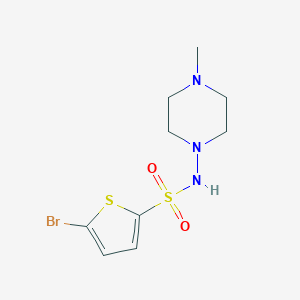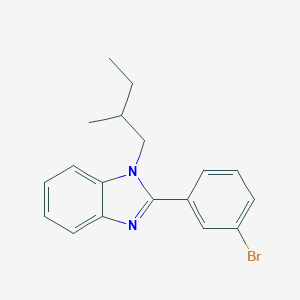
1-allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione, also known as ABTQ, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ABTQ belongs to the class of quinazoline derivatives, which have been found to possess various biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.
Mécanisme D'action
The mechanism of action of 1-allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. It has also been found to inhibit the activation of NF-kB, a transcription factor that plays a key role in inflammation and immune response. In addition, 1-allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
1-allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione has been found to have various biochemical and physiological effects on cells and tissues. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death. 1-allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells. In addition, 1-allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
1-allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione has several advantages for lab experiments, including its high purity, stability, and low toxicity. It can be easily synthesized using simple reaction conditions and is readily available for research purposes. However, 1-allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione has some limitations, including its low solubility in aqueous solutions and its potential for non-specific binding to proteins and other molecules.
Orientations Futures
There are several future directions for the research on 1-allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione. One potential direction is the development of 1-allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione-based anticancer drugs that can selectively target cancer cells while sparing normal cells. Another direction is the investigation of the molecular mechanisms underlying the antiviral and antibacterial activities of 1-allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione. Furthermore, the potential use of 1-allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione as a therapeutic agent for other diseases, such as inflammatory disorders and neurodegenerative diseases, should be explored. Finally, the optimization of the synthesis method and the development of new derivatives of 1-allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione with improved pharmacological properties should also be pursued.
Conclusion:
In conclusion, 1-allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione is a promising chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione have been discussed in this paper. Further research on 1-allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione is needed to fully understand its pharmacological properties and its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 1-allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione involves the reaction of 4-bromobenzaldehyde with allylamine and thiourea in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then reduced with sodium borohydride to yield 1-allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione. The purity and yield of 1-allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione can be improved by using different solvents and reaction conditions.
Applications De Recherche Scientifique
1-allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione has been studied for its potential therapeutic applications in various fields of medicine. It has been found to possess antitumor, antiviral, and antibacterial activities. 1-allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. It has also been found to inhibit the replication of HIV and hepatitis C virus, indicating its potential as an antiviral agent. In addition, 1-allyl-2-(4-bromophenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione has shown antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Propriétés
IUPAC Name |
2-(4-bromophenyl)-1-prop-2-enyl-5,6,7,8-tetrahydroquinazoline-4-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2S/c1-2-11-20-15-6-4-3-5-14(15)17(21)19-16(20)12-7-9-13(18)10-8-12/h2,7-10H,1,3-6,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZADVTWYZDPYPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(CCCC2)C(=S)N=C1C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorobenzyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B384487.png)
![1-(4-chlorobenzyl)-4-(4-(4-chlorobenzyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B384490.png)
![ethyl 2-[[2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B384492.png)
![1-(4-chlorobenzyl)-4-(1-piperidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B384494.png)
![1-[4-(4-Chlorobenzyl)-1-piperazinyl]-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B384495.png)
![1-(4-chlorobenzyl)-4-(4-(2-(4-chlorophenoxy)ethyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B384496.png)
![1-(Sec-butylamino)-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B384500.png)
![2-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-5-methoxy-1H-benzimidazole](/img/structure/B384501.png)
![1-[1-(2-methylbutyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B384502.png)

![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-chlorophenyl)ethanone](/img/structure/B384505.png)


![1-(2-Methoxyethyl)-2-[(4-methoxyphenoxy)methyl]benzimidazole](/img/structure/B384510.png)